molecular formula C11H8N2O2S B259635 N-(3-cyano-5-methyl-2-thienyl)-2-furamide

N-(3-cyano-5-methyl-2-thienyl)-2-furamide

Cat. No. B259635
M. Wt: 232.26 g/mol
InChI Key: MJZPNLAWAZFCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5-methyl-2-thienyl)-2-furamide, also known as CTAF, is a chemical compound that has been the subject of extensive scientific research due to its potential use in various fields. CTAF is a heterocyclic compound that contains both furan and thiophene rings, and it has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-2-thienyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, as well as the production of reactive oxygen species that can damage cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, this compound has also been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been found to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-cyano-5-methyl-2-thienyl)-2-furamide in lab experiments is that it is relatively easy to synthesize and purify. However, one of the limitations of using this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on N-(3-cyano-5-methyl-2-thienyl)-2-furamide. One area of interest is in the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is in the development of new synthesis methods for this compound that could improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

One of the most common methods for synthesizing N-(3-cyano-5-methyl-2-thienyl)-2-furamide is by reacting 3-cyano-5-methyl-2-thiophenecarboxylic acid with furfurylamine in the presence of a dehydrating agent such as thionyl chloride. This method results in the formation of this compound with a yield of around 60%.

Scientific Research Applications

N-(3-cyano-5-methyl-2-thienyl)-2-furamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

N-(3-cyano-5-methylthiophen-2-yl)furan-2-carboxamide

InChI

InChI=1S/C11H8N2O2S/c1-7-5-8(6-12)11(16-7)13-10(14)9-3-2-4-15-9/h2-5H,1H3,(H,13,14)

InChI Key

MJZPNLAWAZFCER-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)NC(=O)C2=CC=CO2)C#N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC=CO2)C#N

Origin of Product

United States

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